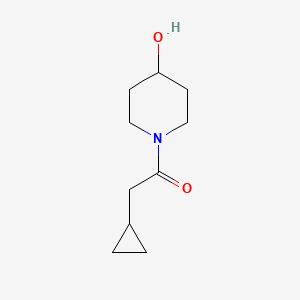

2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDSGWLHBLFKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one, with the molecular formula CHNO and a molecular weight of 183.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethanone backbone, with a hydroxypiperidine moiety. Its structural formula is depicted below:

Research indicates that this compound may interact with various biological targets, influencing pathways associated with neuropharmacology and pain management. The hydroxypiperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Pharmacological Effects

Preliminary studies have shown that this compound exhibits:

- Analgesic Activity : Demonstrated efficacy in reducing pain responses in animal models.

- Anti-inflammatory Properties : Potential to mitigate inflammatory responses, making it a candidate for treating conditions like arthritis.

Data Tables

| Activity | Effect | Model |

|---|---|---|

| Analgesic | Pain reduction | Rodent models |

| Anti-inflammatory | Reduced swelling | Adjuvant-induced arthritis |

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. The effective dose was determined to be around 5 mg/kg.

Case Study 2: Anti-inflammatory Effects

A separate study assessed the compound's ability to reduce inflammation in a rat model of arthritis. Results indicated that doses of 10 mg/kg significantly reduced paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations into the compound's pharmacodynamics reveal that it may inhibit specific enzymes involved in pain signaling pathways. Further studies are warranted to elucidate its full pharmacological profile and therapeutic potential.

Scientific Research Applications

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly concerning its interaction with neurotransmitter systems. Research indicates that piperidine derivatives can influence serotonin and dopamine pathways, making this compound a candidate for studying antidepressant and anxiolytic effects.

Case Study : A study on similar piperidine derivatives demonstrated their efficacy in reducing depression-like behaviors in animal models, suggesting that 2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one may exhibit comparable effects due to structural similarities .

Antimicrobial Activity

The presence of the hydroxypiperidine structure may confer antimicrobial properties. Compounds with similar functionalities have shown effectiveness against various bacterial strains.

Case Study : Research into related compounds has indicated antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigation into the specific antimicrobial properties of this compound could yield valuable insights .

Treatment of Metabolic Disorders

There is emerging interest in compounds that inhibit enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome.

Case Study : A patent describes compounds that inhibit this enzyme and are used to treat conditions like type 2 diabetes and obesity. Given the structural characteristics of this compound, it may similarly affect metabolic processes .

To fully explore the potential applications of this compound, future research should focus on:

- In Vivo Studies : Conducting comprehensive studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific mechanisms through which the compound interacts with neurotransmitter systems.

- Broader Biological Screening : Assessing its potential for antimicrobial properties and other pharmacological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Bioavailability : Compounds with polar groups (e.g., 4-hydroxypiperidine in the target compound) exhibit improved aqueous solubility compared to aromatic analogs like the pyridine-3-yl derivative () .

- Synthetic Accessibility : The tetrahydropyridine analog (S5, ) is synthesized via a one-step reaction involving cyclopropylacetic acid and imidazole, whereas the 4-hydroxypiperidine derivatives (e.g., ) face discontinuation due to complex purification requirements .

Preparation Methods

Starting Materials

- Cyclopropyl Ketone : A key starting material, cyclopropyl ketone can be prepared through various methods, including the oxidation of cyclopropanol or the reaction of cyclopropane with acetic anhydride.

- 4-Hydroxypiperidine : This compound is another essential starting material. It can be synthesized from piperidine through hydroxylation reactions.

Reaction Conditions

The reaction between cyclopropyl ketone and 4-hydroxypiperidine can be conducted under basic conditions, such as in the presence of a strong base like sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Detailed Synthesis Protocol

Given the lack of specific literature on the synthesis of this compound, a general approach based on similar compounds can be proposed:

Preparation of Cyclopropyl Ketone :

- Method : Cyclopropanol can be oxidized to cyclopropyl ketone using oxidizing agents like Jones reagent or Dess-Martin periodinane.

- Conditions : The reaction is typically carried out at room temperature with careful monitoring to avoid over-oxidation.

Preparation of 4-Hydroxypiperidine :

- Method : Piperidine can be hydroxylated using reagents like hydrogen peroxide in the presence of a catalyst.

- Conditions : The reaction is often conducted at elevated temperatures under acidic conditions.

-

- Method : Combine cyclopropyl ketone and 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., triethylamine or sodium hydroxide).

- Conditions : The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

Purification and Characterization

After the reaction, the product can be purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR (nuclear magnetic resonance) and mass spectrometry to confirm the structure and purity of the compound.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| CAS No. | 1155464-77-9 |

| IUPAC Name | 2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8-9,12H,1-7H2 |

| Standard InChIKey | KSDSGWLHBLFKFZ-UHFFFAOYSA-N |

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for initial structural characterization of 2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one?

- Methodology : Use 1H/13C NMR to identify cyclopropyl protons (δ ~0.5–2.0 ppm) and the hydroxypiperidinyl moiety (δ ~3.0–4.0 ppm). FT-IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference with structurally similar compounds (e.g., cyclopropyl ketones) to resolve ambiguities .

Q. What synthetic routes are commonly employed for this compound, and how is purity optimized?

- Methodology : A two-step approach is typical:

Cyclopropane introduction : Use [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods.

Piperidinyl ketone formation : React cyclopropylacetyl chloride with 4-hydroxypiperidine under Schotten-Baumann conditions.

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6) .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodology : Follow GHS Category 4 guidelines (acute toxicity): Use gloves, goggles, and fume hoods. Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent oxidation. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the ketone or piperidine ring .

Advanced Research Questions

Q. How can conflicting data between X-ray crystallography and NMR spectroscopy be resolved for this compound?

- Methodology :

- X-ray refinement : Use SHELXL to resolve disorder in the hydroxypiperidinyl group (common due to chair-flip conformers). Apply restraints for bond lengths/angles and analyze thermal displacement parameters .

- NMR validation : Perform variable-temperature NMR to detect dynamic conformational changes. Compare experimental data with DFT-calculated chemical shifts for proposed conformers .

Q. What strategies mitigate low yields during cyclopropane ring formation in synthetic protocols?

- Methodology :

- Catalyst optimization : Test Pd(II)/Cu(I) systems for stereoselective cyclopropanation. Monitor reaction kinetics via in-situ IR to identify side reactions (e.g., dimerization).

- Solvent effects : Use non-polar solvents (toluene) to stabilize transition states. Additives like DMPU may suppress byproducts .

Q. How can researchers address discrepancies in biological activity data caused by stereochemical impurities?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers.

- Circular dichroism (CD) : Correlate optical activity with crystallographic data to confirm absolute configuration. Validate purity via X-ray powder diffraction (XRPD) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic (ketone carbon) and nucleophilic (piperidine nitrogen) sites.

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to model reaction pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

- Methodology :

- Hansen solubility parameters : Compare experimental solubility (e.g., in DMSO vs. ethanol) with predicted values.

- Co-solvency studies : Use water-ethanol mixtures to identify optimal solubility for biological assays. Validate via dynamic light scattering (DLS) to detect aggregation .

Q. What experimental controls are critical when characterizing the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Track degradation products (e.g., hydrolyzed ketone or oxidized piperidine).

- Stability-indicating assays : Use UV-Vis (λmax ~270 nm) to monitor real-time degradation in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.